NIC3

Description

Propriétés

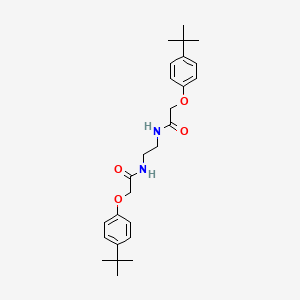

IUPAC Name |

2-(4-tert-butylphenoxy)-N-[2-[[2-(4-tert-butylphenoxy)acetyl]amino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4/c1-25(2,3)19-7-11-21(12-8-19)31-17-23(29)27-15-16-28-24(30)18-32-22-13-9-20(10-14-22)26(4,5)6/h7-14H,15-18H2,1-6H3,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSHISOEPMAPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCNC(=O)COC2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Section 1: Notch3 Intracellular Domain (NICD3)

An In-depth Technical Guide on the Mechanism of Action of NIC3

Disclaimer: The term "this compound" is ambiguous in scientific literature. It can refer to the Notch3 Intracellular Domain (NICD3) , a key component of the Notch signaling pathway, or to Protein NICE-3 (also known as C1orf43) , a protein implicated in other cellular processes. This guide addresses both molecules in separate sections to provide a comprehensive overview based on available research.

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer. The Notch3 receptor is one of four mammalian Notch receptors. Its activation and subsequent signaling are central to its biological function.

Core Mechanism of Action: Canonical Notch3 Signaling

The activation of the Notch3 receptor is initiated by the binding of a ligand (e.g., Jagged-1, Jagged-2, or Delta-like ligands) from an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch3 receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch3 Intracellular Domain (NICD3) from the cell membrane.

Once liberated, NICD3 translocates to the nucleus. In the nucleus, it forms a transcriptional activation complex by binding to the DNA-binding protein CSL (CBF1/RBPJκ/Su(H)/Lag1) and recruiting co-activators, most notably from the Mastermind-like (MAML) family of proteins.[1] This complex then binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[1]

Signaling Pathway Diagram

Quantitative Data

| Parameter | Observation | Cell Line | Reference |

| NICD3-bound promoters | 797 promoters identified by ChIP-on-chip | OVCAR3 | [2] |

| Reporter Gene Activation | ~10-fold increase with mutant NOTCH3 | HeLa |

Experimental Protocols

Detailed, step-by-step protocols for all key experiments are proprietary to the conducting laboratories. However, the general methodologies employed in the study of NICD3 signaling are outlined below.

1. Luciferase Reporter Assay for Notch3 Activation

This assay is used to quantify the transcriptional activity of the NICD3-CSL complex.

-

Principle: A reporter plasmid is constructed containing a luciferase gene under the control of a promoter with binding sites for the CSL transcription factor. When NICD3 is active, it forms the coactivator complex with CSL, which then binds to the promoter and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of Notch3 signaling.

-

General Protocol:

-

Cells are co-transfected with a Notch3 expression vector and the CSL-luciferase reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

-

Cells are then treated with a stimulus (e.g., a Notch ligand or a pharmacological activator) or an inhibitor.

-

After a defined incubation period, the cells are lysed.

-

The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.

-

2. Western Blotting for NICD3 Detection

This technique is used to detect the presence and relative abundance of the cleaved, active NICD3 fragment.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with an antibody specific to the intracellular domain of Notch3.

-

General Protocol:

-

Prepare whole-cell lysates from cells of interest.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the Notch3 intracellular domain.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Clinical Trials

As of late 2025, there are no clinical trials specifically targeting NICD3. However, several clinical trials have investigated inhibitors of the Notch signaling pathway, primarily γ-secretase inhibitors (GSIs) and monoclonal antibodies against Notch receptors or their ligands. These agents are not specific to Notch3 and typically target multiple Notch receptors.

For example, the GSI MK-0752 has been investigated in combination with other agents in breast cancer. Another GSI, RO4929097, has been tested in patients with metastatic breast cancer. Tarextumab, a monoclonal antibody targeting Notch2 and Notch3, has undergone Phase 2 trials for pancreatic cancer. The efficacy of these inhibitors has shown variability, and on-target toxicities, particularly gastrointestinal side effects, have been a challenge due to the role of Notch signaling in gut homeostasis.

Section 2: Protein NICE-3 (C1orf43)

Protein NICE-3, also known as Chromosome 1 open reading frame 43 (C1orf43), is a less-characterized protein that has been implicated in the regulation of cell growth and survival through the AKT/mTORC1 signaling pathway.

Core Mechanism of Action: Regulation of the AKT/mTORC1 Pathway

Research in lung adenocarcinoma cells suggests that NICE-3 plays a role in promoting cell proliferation, survival, and invasion. The proposed mechanism of action involves the positive regulation of the AKT/mTORC1 signaling pathway.

Knockdown of NICE-3 has been shown to inhibit the phosphorylation of key proteins in this pathway, namely AKT and the downstream effector p70 S6 ribosomal protein S6 kinase (p70 S6K). The reduction in phosphorylation indicates a decrease in the activity of the AKT/mTORC1 pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to cell cycle arrest and autophagy.

Signaling Pathway Diagram

Quantitative Data

Specific quantitative data on the effect of NICE-3 on the phosphorylation of AKT and p70S6K from a comprehensive study is not available in a structured format in the public domain. Studies have reported significant inhibition of phosphorylation upon NICE-3 knockdown, but precise percentage values are not consistently provided.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments are not publicly available. The general methodologies are described below.

1. siRNA-mediated Knockdown of NICE-3 (C1orf43)

This technique is used to reduce the expression of the NICE-3 protein in cells to study its function.

-

Principle: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that are complementary to a portion of the NICE-3 mRNA. When introduced into cells, siRNAs are incorporated into the RNA-induced silencing complex (RISC), which then cleaves the target mRNA, leading to its degradation and a reduction in protein expression.

-

General Protocol:

-

Design and synthesize siRNAs targeting the C1orf43 gene. A non-targeting or scrambled siRNA is used as a negative control.

-

Culture cells to an appropriate confluency (typically 30-50%).

-

Prepare a mixture of the siRNA and a transfection reagent (e.g., Lipofectamine) in serum-free medium.

-

Add the siRNA-transfection reagent complex to the cells and incubate for a specified period (e.g., 4-6 hours).

-

Replace the transfection medium with complete growth medium.

-

Incubate the cells for 24-72 hours to allow for knockdown of the target protein.

-

The efficiency of knockdown is typically verified by Western blotting or qRT-PCR.

-

2. Western Blotting for Phosphorylated AKT and p70 S6K

This method is used to measure the levels of phosphorylated (active) forms of AKT and p70 S6K.

-

Principle: Similar to the general Western blotting protocol, but with the use of primary antibodies that specifically recognize the phosphorylated forms of the target proteins (e.g., phospho-Akt Ser473, phospho-p70 S6K Thr389).

-

General Protocol:

-

Following NICE-3 knockdown, prepare cell lysates in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane, typically with BSA in TBST, as milk contains phosphoproteins that can cause background noise.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of AKT or p70 S6K.

-

In parallel, a separate blot is often probed with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control.

-

Proceed with secondary antibody incubation and detection as in a standard Western blot.

-

Clinical Trials

There is no information available on clinical trials specifically targeting NICE-3 (C1orf43). The research on this protein is still in the preclinical stage.

The term "this compound" can refer to two distinct molecules with different mechanisms of action. NICD3 is the final effector of the canonical Notch3 signaling pathway, acting as a transcriptional co-activator for a range of target genes involved in cell fate decisions. In contrast, NICE-3 (C1orf43) is a protein that appears to regulate cell growth and survival by modulating the activity of the AKT/mTORC1 signaling pathway. Further research is needed to fully elucidate the functions of both molecules and their potential as therapeutic targets.

References

- 1. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Light-chain split luciferase assay implicates pathological NOTCH3 thiol reactivity in inherited cerebral small vessel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of activating mutations of NOTCH3 in T cell acute lymphoblastic leukemia and anti-leukemic activity of NOTCH3 inhibitory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Section 1: Notch3 Intracellular Domain (NICD3)

An In-depth Technical Guide on the Mechanism of Action of NIC3

Disclaimer: The term "this compound" is ambiguous in scientific literature. It can refer to the Notch3 Intracellular Domain (NICD3) , a key component of the Notch signaling pathway, or to Protein NICE-3 (also known as C1orf43) , a protein implicated in other cellular processes. This guide addresses both molecules in separate sections to provide a comprehensive overview based on available research.

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer. The Notch3 receptor is one of four mammalian Notch receptors. Its activation and subsequent signaling are central to its biological function.

Core Mechanism of Action: Canonical Notch3 Signaling

The activation of the Notch3 receptor is initiated by the binding of a ligand (e.g., Jagged-1, Jagged-2, or Delta-like ligands) from an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch3 receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch3 Intracellular Domain (NICD3) from the cell membrane.

Once liberated, NICD3 translocates to the nucleus. In the nucleus, it forms a transcriptional activation complex by binding to the DNA-binding protein CSL (CBF1/RBPJκ/Su(H)/Lag1) and recruiting co-activators, most notably from the Mastermind-like (MAML) family of proteins.[1] This complex then binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[1]

Signaling Pathway Diagram

Quantitative Data

| Parameter | Observation | Cell Line | Reference |

| NICD3-bound promoters | 797 promoters identified by ChIP-on-chip | OVCAR3 | [2] |

| Reporter Gene Activation | ~10-fold increase with mutant NOTCH3 | HeLa |

Experimental Protocols

Detailed, step-by-step protocols for all key experiments are proprietary to the conducting laboratories. However, the general methodologies employed in the study of NICD3 signaling are outlined below.

1. Luciferase Reporter Assay for Notch3 Activation

This assay is used to quantify the transcriptional activity of the NICD3-CSL complex.

-

Principle: A reporter plasmid is constructed containing a luciferase gene under the control of a promoter with binding sites for the CSL transcription factor. When NICD3 is active, it forms the coactivator complex with CSL, which then binds to the promoter and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of Notch3 signaling.

-

General Protocol:

-

Cells are co-transfected with a Notch3 expression vector and the CSL-luciferase reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

-

Cells are then treated with a stimulus (e.g., a Notch ligand or a pharmacological activator) or an inhibitor.

-

After a defined incubation period, the cells are lysed.

-

The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.

-

2. Western Blotting for NICD3 Detection

This technique is used to detect the presence and relative abundance of the cleaved, active NICD3 fragment.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with an antibody specific to the intracellular domain of Notch3.

-

General Protocol:

-

Prepare whole-cell lysates from cells of interest.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the Notch3 intracellular domain.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Clinical Trials

As of late 2025, there are no clinical trials specifically targeting NICD3. However, several clinical trials have investigated inhibitors of the Notch signaling pathway, primarily γ-secretase inhibitors (GSIs) and monoclonal antibodies against Notch receptors or their ligands. These agents are not specific to Notch3 and typically target multiple Notch receptors.

For example, the GSI MK-0752 has been investigated in combination with other agents in breast cancer. Another GSI, RO4929097, has been tested in patients with metastatic breast cancer. Tarextumab, a monoclonal antibody targeting Notch2 and Notch3, has undergone Phase 2 trials for pancreatic cancer. The efficacy of these inhibitors has shown variability, and on-target toxicities, particularly gastrointestinal side effects, have been a challenge due to the role of Notch signaling in gut homeostasis.

Section 2: Protein NICE-3 (C1orf43)

Protein NICE-3, also known as Chromosome 1 open reading frame 43 (C1orf43), is a less-characterized protein that has been implicated in the regulation of cell growth and survival through the AKT/mTORC1 signaling pathway.

Core Mechanism of Action: Regulation of the AKT/mTORC1 Pathway

Research in lung adenocarcinoma cells suggests that NICE-3 plays a role in promoting cell proliferation, survival, and invasion. The proposed mechanism of action involves the positive regulation of the AKT/mTORC1 signaling pathway.

Knockdown of NICE-3 has been shown to inhibit the phosphorylation of key proteins in this pathway, namely AKT and the downstream effector p70 S6 ribosomal protein S6 kinase (p70 S6K). The reduction in phosphorylation indicates a decrease in the activity of the AKT/mTORC1 pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to cell cycle arrest and autophagy.

Signaling Pathway Diagram

Quantitative Data

Specific quantitative data on the effect of NICE-3 on the phosphorylation of AKT and p70S6K from a comprehensive study is not available in a structured format in the public domain. Studies have reported significant inhibition of phosphorylation upon NICE-3 knockdown, but precise percentage values are not consistently provided.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments are not publicly available. The general methodologies are described below.

1. siRNA-mediated Knockdown of NICE-3 (C1orf43)

This technique is used to reduce the expression of the NICE-3 protein in cells to study its function.

-

Principle: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that are complementary to a portion of the NICE-3 mRNA. When introduced into cells, siRNAs are incorporated into the RNA-induced silencing complex (RISC), which then cleaves the target mRNA, leading to its degradation and a reduction in protein expression.

-

General Protocol:

-

Design and synthesize siRNAs targeting the C1orf43 gene. A non-targeting or scrambled siRNA is used as a negative control.

-

Culture cells to an appropriate confluency (typically 30-50%).

-

Prepare a mixture of the siRNA and a transfection reagent (e.g., Lipofectamine) in serum-free medium.

-

Add the siRNA-transfection reagent complex to the cells and incubate for a specified period (e.g., 4-6 hours).

-

Replace the transfection medium with complete growth medium.

-

Incubate the cells for 24-72 hours to allow for knockdown of the target protein.

-

The efficiency of knockdown is typically verified by Western blotting or qRT-PCR.

-

2. Western Blotting for Phosphorylated AKT and p70 S6K

This method is used to measure the levels of phosphorylated (active) forms of AKT and p70 S6K.

-

Principle: Similar to the general Western blotting protocol, but with the use of primary antibodies that specifically recognize the phosphorylated forms of the target proteins (e.g., phospho-Akt Ser473, phospho-p70 S6K Thr389).

-

General Protocol:

-

Following NICE-3 knockdown, prepare cell lysates in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane, typically with BSA in TBST, as milk contains phosphoproteins that can cause background noise.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of AKT or p70 S6K.

-

In parallel, a separate blot is often probed with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control.

-

Proceed with secondary antibody incubation and detection as in a standard Western blot.

-

Clinical Trials

There is no information available on clinical trials specifically targeting NICE-3 (C1orf43). The research on this protein is still in the preclinical stage.

The term "this compound" can refer to two distinct molecules with different mechanisms of action. NICD3 is the final effector of the canonical Notch3 signaling pathway, acting as a transcriptional co-activator for a range of target genes involved in cell fate decisions. In contrast, NICE-3 (C1orf43) is a protein that appears to regulate cell growth and survival by modulating the activity of the AKT/mTORC1 signaling pathway. Further research is needed to fully elucidate the functions of both molecules and their potential as therapeutic targets.

References

- 1. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Light-chain split luciferase assay implicates pathological NOTCH3 thiol reactivity in inherited cerebral small vessel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of activating mutations of NOTCH3 in T cell acute lymphoblastic leukemia and anti-leukemic activity of NOTCH3 inhibitory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

NIC3 chemical properties and synthesis

An in-depth search for a chemical compound specifically and uniquely identified as "NIC3" in widely accessible chemical and biological databases has not yielded a definitive small molecule corresponding to the detailed requirements of your request. The abbreviation "this compound" does not correspond to a standard, commonly recognized chemical entity for which extensive data on chemical properties, synthesis, and signaling pathways are publicly available.

It is possible that "this compound" is an internal project name, a less common abbreviation, or a component of a larger biological system. To provide you with the detailed technical guide you have requested, please provide a more specific identifier for the compound of interest, such as:

-

The full chemical name (e.g., following IUPAC nomenclature)

-

A CAS (Chemical Abstracts Service) Registry Number

-

A publication reference where the compound is described

-

Any known synonyms or alternative names

Once you provide a specific identifier, I will be able to perform a targeted search and generate the comprehensive technical guide, including the requested data tables, experimental protocols, and Graphviz diagrams.

NIC3 chemical properties and synthesis

An in-depth search for a chemical compound specifically and uniquely identified as "NIC3" in widely accessible chemical and biological databases has not yielded a definitive small molecule corresponding to the detailed requirements of your request. The abbreviation "this compound" does not correspond to a standard, commonly recognized chemical entity for which extensive data on chemical properties, synthesis, and signaling pathways are publicly available.

It is possible that "this compound" is an internal project name, a less common abbreviation, or a component of a larger biological system. To provide you with the detailed technical guide you have requested, please provide a more specific identifier for the compound of interest, such as:

-

The full chemical name (e.g., following IUPAC nomenclature)

-

A CAS (Chemical Abstracts Service) Registry Number

-

A publication reference where the compound is described

-

Any known synonyms or alternative names

Once you provide a specific identifier, I will be able to perform a targeted search and generate the comprehensive technical guide, including the requested data tables, experimental protocols, and Graphviz diagrams.

An In-depth Technical Guide on the Binding Affinity and Kinetics of NIC3 Protein

A Note on Protein Nomenclature: The term "NIC3" is ambiguous and can refer to at least three distinct human proteins: NICE-3 (also known as C1orf43) , the intracellular domain of NOTCH3 (NICD3) , and the nicotinic acetylcholine (B1216132) receptor subunit beta-3 (CHRNB3) . This guide provides a comprehensive overview of the available data on the binding affinity and kinetics for each of these proteins to ensure relevance for a broad range of research interests.

NICE-3 (Chromosome 1 Open Reading Frame 43 - C1orf43)

NICE-3 is a protein whose function is not yet fully elucidated but has been implicated in cellular processes such as autophagy and oncogenesis. It is known to be involved in the AKT/mTORC1 signaling pathway.

Data Presentation: Quantitative Binding Data

Table 1: Known Interacting Partners of NICE-3 (C1orf43)

| Interacting Partner | Method of Identification | Quantitative Affinity Data |

| Adenylate cyclase type 3 (ADCY3) | Affinity Capture-MS | Not Available |

Signaling Pathway

NICE-3 has been shown to influence the AKT/mTORC1 signaling pathway. Knockdown of NICE-3 inhibits the phosphorylation of AKT and the downstream effector p70 S6K, suggesting an upstream regulatory role.

Caption: The NICE-3 signaling pathway, highlighting its role in the activation of the AKT/mTORC1 cascade and subsequent inhibition of autophagy.

NOTCH3 (Notch Receptor 3)

NOTCH3 is a transmembrane receptor that plays a critical role in cell fate decisions, particularly in vascular smooth muscle cells. Signal activation occurs upon binding of a ligand, such as Jagged-1 (JAG1), which leads to proteolytic cleavage and release of the Notch Intracellular Domain (NICD3). NICD3 then translocates to the nucleus to regulate gene expression.

Data Presentation: Quantitative Binding Data

Direct quantitative binding affinity and kinetic data for the interaction between human NOTCH3 and its ligands are limited in the literature. However, studies on homologous mouse proteins provide some insight. For instance, mouse Jagged1 has been shown to bind to mouse Notch2 with high affinity, and it is also known to bind to Notch3.[2] A study on Notch1 and Jagged1 fragments reported a dissociation constant in the micromolar range.[3]

Table 2: Quantitative Binding Data for Notch Family Interactions

| Interacting Proteins | Species | Method | Dissociation Constant (K_d_) | Reference |

| mNotch2 and mJagged1 | Mouse | Cell Binding Assay | 0.4 nM | [Shimizu et al., 1999][2] |

| mNotch2 and mJagged1 | Mouse | Solid-Phase Binding Assay | 0.7 nM | [Shimizu et al., 1999][2] |

| Notch1 (EGF33–NRR) and Jagged1 (C2–EGF3) | Human | Microscale Thermophoresis (MST) | 0.5 µM | [Juturu et al., 2020] |

| Notch1 (EGF33–NRR) and Jagged1 (C2–EGF3) | Human | Surface Plasmon Resonance (SPR) | ~15 µM | [Juturu et al., 2020] |

Signaling Pathway

The canonical NOTCH3 signaling pathway is initiated by the binding of a ligand (e.g., JAG1) on an adjacent cell. This interaction leads to sequential proteolytic cleavages of NOTCH3, releasing the NICD3, which then forms a complex with the transcription factor CSL to activate target gene expression. Notably, Jagged1 is also a transcriptional target of NOTCH3, creating a positive feedback loop that reinforces Notch signaling.

Caption: The canonical NOTCH3 signaling pathway, illustrating ligand binding, proteolytic cleavage, and downstream gene regulation, including the positive feedback loop involving Jagged1.

CHRNB3 (Cholinergic Receptor, Nicotinic, Beta 3 Subunit)

CHRNB3 is a subunit of the neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels that mediate fast synaptic transmission. The inclusion of the β3 subunit in nAChR pentamers can influence receptor assembly, sensitivity to nicotine (B1678760), and channel kinetics.

Data Presentation: Quantitative Binding Data

Quantitative binding data for ligands to specific nAChR subtypes containing the CHRNB3 subunit are not extensively reported. However, data for related nAChRs provide some context for the affinities of endogenous ligands and nicotine. The α4β2* nAChRs are the predominant high-affinity binding sites for nicotine in the brain.

Table 3: Ligand Binding Affinities for Nicotinic Acetylcholine Receptors

| Receptor/Ligand | Species/System | Method | Dissociation Constant (K_d_) | Reference |

| Neuromuscular AChR / Nicotine | Mouse | Single-channel recording | 1000 µM | [Jadey et al., 2011] |

| Neuromuscular AChR / Nornicotine | Mouse | Single-channel recording | 21 µM | [Jadey et al., 2011] |

| Neuromuscular AChR / Anabasine | Mouse | Single-channel recording | 230 µM | [Jadey et al., 2011] |

Note: The data above is for the neuromuscular AChR and not neuronal nAChRs containing the β3 subunit. High-affinity nicotine binding in the brain is primarily attributed to α4β2-containing nAChRs.

Signaling Pathway

As a component of a ligand-gated ion channel, the primary "signaling" of CHRNB3-containing receptors is the influx of cations (primarily Na+ and Ca2+) upon binding of acetylcholine or other agonists like nicotine. This ion influx leads to depolarization of the postsynaptic membrane, propagating the nerve impulse.

Caption: A simplified representation of synaptic transmission involving a CHRNB3-containing nicotinic acetylcholine receptor (nAChR).

Experimental Protocols

The following are generalized protocols for commonly used techniques to determine protein binding affinity and kinetics. Specific parameters will need to be optimized for the particular interacting molecules and the instrument being used.

General Experimental Workflow

Caption: A general workflow for determining protein binding affinity and kinetics, from sample preparation to data analysis.

Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time monitoring of interactions.

-

Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5 for amine coupling).

-

Activate the chip surface (e.g., with a mixture of EDC and NHS).

-

Inject the ligand solution over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active groups with ethanolamine.

-

-

Analyte Binding:

-

Equilibrate the system with running buffer to establish a stable baseline.

-

Inject a series of analyte concentrations over the ligand-immobilized surface. This is the association phase.

-

After the association phase, switch back to the running buffer to monitor the dissociation of the analyte. This is the dissociation phase.

-

Between different analyte concentrations, regenerate the sensor surface if necessary to remove all bound analyte.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

-

Sample Preparation:

-

Dialyze both the macromolecule and the ligand into the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of both samples.

-

Degas the samples to prevent air bubbles.

-

-

Titration:

-

Load the macromolecule into the sample cell and the ligand into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.

-

The heat change after each injection is measured relative to a reference cell.

-

-

Data Analysis:

-

Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_a_ or K_d_), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Bio-Layer Interferometry (BLI)

BLI is an optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip as molecules associate and dissociate.

-

Sensor Hydration and Baseline:

-

Hydrate the biosensor tips in the assay buffer for at least 10 minutes.

-

Establish a stable baseline by dipping the hydrated sensors into wells containing only the assay buffer.

-

-

Ligand Immobilization (Loading):

-

Immobilize the ligand onto the biosensor surface. For biotinylated ligands, streptavidin-coated biosensors are commonly used.

-

Move the sensors to wells containing the biotinylated ligand for a defined period to achieve the desired loading level.

-

-

Association and Dissociation:

-

Establish a new baseline in the assay buffer.

-

Move the ligand-coated sensors to wells containing different concentrations of the analyte to measure the association phase.

-

Transfer the sensors back to wells with only assay buffer to measure the dissociation phase.

-

-

Data Analysis:

-

Align the sensorgrams to the baseline and subtract the reference sensor data.

-

Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 binding) to determine k_on_, k_off_, and K_d_.

-

References

An In-depth Technical Guide on the Binding Affinity and Kinetics of NIC3 Protein

A Note on Protein Nomenclature: The term "NIC3" is ambiguous and can refer to at least three distinct human proteins: NICE-3 (also known as C1orf43) , the intracellular domain of NOTCH3 (NICD3) , and the nicotinic acetylcholine receptor subunit beta-3 (CHRNB3) . This guide provides a comprehensive overview of the available data on the binding affinity and kinetics for each of these proteins to ensure relevance for a broad range of research interests.

NICE-3 (Chromosome 1 Open Reading Frame 43 - C1orf43)

NICE-3 is a protein whose function is not yet fully elucidated but has been implicated in cellular processes such as autophagy and oncogenesis. It is known to be involved in the AKT/mTORC1 signaling pathway.

Data Presentation: Quantitative Binding Data

Table 1: Known Interacting Partners of NICE-3 (C1orf43)

| Interacting Partner | Method of Identification | Quantitative Affinity Data |

| Adenylate cyclase type 3 (ADCY3) | Affinity Capture-MS | Not Available |

Signaling Pathway

NICE-3 has been shown to influence the AKT/mTORC1 signaling pathway. Knockdown of NICE-3 inhibits the phosphorylation of AKT and the downstream effector p70 S6K, suggesting an upstream regulatory role.

Caption: The NICE-3 signaling pathway, highlighting its role in the activation of the AKT/mTORC1 cascade and subsequent inhibition of autophagy.

NOTCH3 (Notch Receptor 3)

NOTCH3 is a transmembrane receptor that plays a critical role in cell fate decisions, particularly in vascular smooth muscle cells. Signal activation occurs upon binding of a ligand, such as Jagged-1 (JAG1), which leads to proteolytic cleavage and release of the Notch Intracellular Domain (NICD3). NICD3 then translocates to the nucleus to regulate gene expression.

Data Presentation: Quantitative Binding Data

Direct quantitative binding affinity and kinetic data for the interaction between human NOTCH3 and its ligands are limited in the literature. However, studies on homologous mouse proteins provide some insight. For instance, mouse Jagged1 has been shown to bind to mouse Notch2 with high affinity, and it is also known to bind to Notch3.[2] A study on Notch1 and Jagged1 fragments reported a dissociation constant in the micromolar range.[3]

Table 2: Quantitative Binding Data for Notch Family Interactions

| Interacting Proteins | Species | Method | Dissociation Constant (K_d_) | Reference |

| mNotch2 and mJagged1 | Mouse | Cell Binding Assay | 0.4 nM | [Shimizu et al., 1999][2] |

| mNotch2 and mJagged1 | Mouse | Solid-Phase Binding Assay | 0.7 nM | [Shimizu et al., 1999][2] |

| Notch1 (EGF33–NRR) and Jagged1 (C2–EGF3) | Human | Microscale Thermophoresis (MST) | 0.5 µM | [Juturu et al., 2020] |

| Notch1 (EGF33–NRR) and Jagged1 (C2–EGF3) | Human | Surface Plasmon Resonance (SPR) | ~15 µM | [Juturu et al., 2020] |

Signaling Pathway

The canonical NOTCH3 signaling pathway is initiated by the binding of a ligand (e.g., JAG1) on an adjacent cell. This interaction leads to sequential proteolytic cleavages of NOTCH3, releasing the NICD3, which then forms a complex with the transcription factor CSL to activate target gene expression. Notably, Jagged1 is also a transcriptional target of NOTCH3, creating a positive feedback loop that reinforces Notch signaling.

Caption: The canonical NOTCH3 signaling pathway, illustrating ligand binding, proteolytic cleavage, and downstream gene regulation, including the positive feedback loop involving Jagged1.

CHRNB3 (Cholinergic Receptor, Nicotinic, Beta 3 Subunit)

CHRNB3 is a subunit of the neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels that mediate fast synaptic transmission. The inclusion of the β3 subunit in nAChR pentamers can influence receptor assembly, sensitivity to nicotine, and channel kinetics.

Data Presentation: Quantitative Binding Data

Quantitative binding data for ligands to specific nAChR subtypes containing the CHRNB3 subunit are not extensively reported. However, data for related nAChRs provide some context for the affinities of endogenous ligands and nicotine. The α4β2* nAChRs are the predominant high-affinity binding sites for nicotine in the brain.

Table 3: Ligand Binding Affinities for Nicotinic Acetylcholine Receptors

| Receptor/Ligand | Species/System | Method | Dissociation Constant (K_d_) | Reference |

| Neuromuscular AChR / Nicotine | Mouse | Single-channel recording | 1000 µM | [Jadey et al., 2011] |

| Neuromuscular AChR / Nornicotine | Mouse | Single-channel recording | 21 µM | [Jadey et al., 2011] |

| Neuromuscular AChR / Anabasine | Mouse | Single-channel recording | 230 µM | [Jadey et al., 2011] |

Note: The data above is for the neuromuscular AChR and not neuronal nAChRs containing the β3 subunit. High-affinity nicotine binding in the brain is primarily attributed to α4β2-containing nAChRs.

Signaling Pathway

As a component of a ligand-gated ion channel, the primary "signaling" of CHRNB3-containing receptors is the influx of cations (primarily Na+ and Ca2+) upon binding of acetylcholine or other agonists like nicotine. This ion influx leads to depolarization of the postsynaptic membrane, propagating the nerve impulse.

Caption: A simplified representation of synaptic transmission involving a CHRNB3-containing nicotinic acetylcholine receptor (nAChR).

Experimental Protocols

The following are generalized protocols for commonly used techniques to determine protein binding affinity and kinetics. Specific parameters will need to be optimized for the particular interacting molecules and the instrument being used.

General Experimental Workflow

Caption: A general workflow for determining protein binding affinity and kinetics, from sample preparation to data analysis.

Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time monitoring of interactions.

-

Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5 for amine coupling).

-

Activate the chip surface (e.g., with a mixture of EDC and NHS).

-

Inject the ligand solution over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active groups with ethanolamine.

-

-

Analyte Binding:

-

Equilibrate the system with running buffer to establish a stable baseline.

-

Inject a series of analyte concentrations over the ligand-immobilized surface. This is the association phase.

-

After the association phase, switch back to the running buffer to monitor the dissociation of the analyte. This is the dissociation phase.

-

Between different analyte concentrations, regenerate the sensor surface if necessary to remove all bound analyte.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

-

Sample Preparation:

-

Dialyze both the macromolecule and the ligand into the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of both samples.

-

Degas the samples to prevent air bubbles.

-

-

Titration:

-

Load the macromolecule into the sample cell and the ligand into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.

-

The heat change after each injection is measured relative to a reference cell.

-

-

Data Analysis:

-

Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_a_ or K_d_), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Bio-Layer Interferometry (BLI)

BLI is an optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip as molecules associate and dissociate.

-

Sensor Hydration and Baseline:

-

Hydrate the biosensor tips in the assay buffer for at least 10 minutes.

-

Establish a stable baseline by dipping the hydrated sensors into wells containing only the assay buffer.

-

-

Ligand Immobilization (Loading):

-

Immobilize the ligand onto the biosensor surface. For biotinylated ligands, streptavidin-coated biosensors are commonly used.

-

Move the sensors to wells containing the biotinylated ligand for a defined period to achieve the desired loading level.

-

-

Association and Dissociation:

-

Establish a new baseline in the assay buffer.

-

Move the ligand-coated sensors to wells containing different concentrations of the analyte to measure the association phase.

-

Transfer the sensors back to wells with only assay buffer to measure the dissociation phase.

-

-

Data Analysis:

-

Align the sensorgrams to the baseline and subtract the reference sensor data.

-

Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 binding) to determine k_on_, k_off_, and K_d_.

-

References

The Role of NAC1 Protein in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nucleus accumbens-associated protein 1 (NAC1), a member of the BTB/POZ (Broad-Complex, Tramtrack and Bric-à-brac/Poxvirus and Zinc finger) domain family, has emerged as a critical multifaceted player in the progression of numerous cancers. Initially identified for its role in the nervous system, NAC1 is now recognized as a key transcriptional co-regulator that drives tumorigenesis through its influence on a wide array of cellular processes.[1] Overexpression of NAC1 is a frequent event in various malignancies, including ovarian, breast, and prostate cancers, and often correlates with aggressive disease, chemoresistance, and poor patient prognosis.[2][3] This technical guide provides an in-depth exploration of the functions of NAC1 in cancer, detailing its molecular mechanisms, associated signaling pathways, and its potential as a therapeutic target. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of NAC1's role in oncology.

NAC1 Protein: Structure and Function

NAC1, encoded by the NACC1 gene, is a nuclear protein characterized by two primary functional domains: an N-terminal BTB/POZ domain and a C-terminal BEN domain.[4] The BTB/POZ domain is crucial for protein-protein interactions, mediating the formation of homodimers and heterodimers with other proteins.[5] This dimerization is essential for its function as a transcriptional repressor. Unlike many other BTB/POZ proteins, NAC1 lacks a canonical DNA-binding domain, suggesting it primarily functions as a co-regulator, modulating gene expression by binding to other transcription factors or chromatin-modifying enzymes.

The subcellular localization of NAC1 is dynamic, with a predominant presence in the nucleus of non-mitotic cells, where it forms distinct punctate bodies. During mitosis, these bodies dissolve, and NAC1 becomes diffusely distributed throughout the cytoplasm, reappearing in the nucleus upon completion of cell division. This dynamic localization hints at its diverse roles in both gene regulation and cell cycle progression.

Quantitative Analysis of NAC1 in Cancer

The overexpression of NAC1 is a hallmark of several cancers and is significantly associated with clinical outcomes. The following tables summarize key quantitative data on NAC1 expression and its functional impact on cancer cells.

Table 1: NAC1 Expression Levels in Human Cancers and Correlation with Prognosis

| Cancer Type | Method | Key Findings | Patient Cohort | Reference |

| Ovarian Serous Carcinoma | Quantitative Real-Time PCR & Immunohistochemistry | Higher NAC1 expression in high-grade carcinomas compared to low-grade or benign tumors. Recurrent carcinomas show significantly higher NAC1 levels than primary tumors. | N/A | |

| Ovarian Carcinoma | Immunohistochemistry & FISH | Positive NAC1 expression in 50% of serous adenocarcinomas. NAC1 gene amplification found in 9.5% of cases. Positive NAC1 expression correlated with shorter disease-free and overall survival. | 74 ovarian carcinoma patients | |

| Triple-Negative Breast Cancer (TNBC) | TCGA & Metabric Data Analysis | Increased NACC1 mRNA expression and copy number in basal-subtype (TNBC) compared to other subtypes. High NAC1 expression is associated with poor prognosis in TNBC patients. | 996 (TCGA) & 1866 (Metabric) | |

| Melanoma | TCGA Data Analysis | Higher NAC1 expression correlated with significantly reduced overall survival time. | N/A |

Table 2: Functional Consequences of Altered NAC1 Expression in Cancer Cells

| Cancer Cell Line | Experimental Approach | Quantitative Effect of NAC1 Modulation | Reference |

| HeLa, ME180 (Cervical Cancer) | NAC1 siRNA knockdown | Significant reduction in cell number in NAC1-overexpressing cell lines. | |

| SKOV3 (Ovarian Cancer) | NAC1 siRNA knockdown | Silencing NAC1 in hypoxic conditions enhances mitochondrial ROS production. | |

| DU-145 (Prostate Cancer) | NAC1 siRNA knockdown | Decreased cell migration in Transwell and wound healing assays. No significant effect on cell proliferation. | |

| HCC1806, BT549 (TNBC) | NAC1 knockdown | Reduced expression of cancer stem cell markers (CD44, SOX2, ALDH1A1, OCT4). | |

| B16-OVA, A2058 (Melanoma) | NAC1 knockout (CRISPR/Cas9) | Significantly inhibited cell proliferation and decreased extracellular acidification rate (ECAR), indicating reduced glycolysis. |

Key Signaling Pathways Modulated by NAC1

NAC1 exerts its pro-tumorigenic effects by modulating several critical signaling pathways. These pathways are central to cancer cell survival, proliferation, metastasis, and resistance to therapy.

The CD44-JAK1-STAT3 Axis in Triple-Negative Breast Cancer

In TNBC, NAC1 plays a pivotal role in maintaining cancer stemness by modulating the CD44-JAK1-STAT3 signaling pathway. NAC1 drives the expression of CD44, a cancer stem cell marker, which in turn activates the JAK1-STAT3 axis. This leads to the transcription of genes that promote proliferation, migration, and immune suppression.

Inactivation of the Gadd45 Pathway and Chemoresistance

NAC1 contributes to chemoresistance, particularly to taxanes like paclitaxel, by negatively regulating the Gadd45 (Growth Arrest and DNA-Damage-inducible) pathway. NAC1 represses the expression of Gadd45γ-interacting protein 1 (Gadd45gip1), a key component of this tumor suppressor pathway. This inactivation allows cancer cells to evade apoptosis and continue to proliferate in the presence of chemotherapeutic agents.

Regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Under hypoxic conditions, a common feature of the tumor microenvironment, NAC1 promotes cancer cell survival and metabolic adaptation by stabilizing HIF-1α. NAC1 interacts with and inhibits the degradation of HIF-1α, leading to the upregulation of its downstream targets, such as genes involved in glycolysis. This metabolic switch allows cancer cells to thrive in low-oxygen environments.

Experimental Protocols for Studying NAC1

This section provides an overview of key experimental methodologies used to investigate the function of NAC1.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where NAC1, as a transcriptional co-regulator, binds.

Protocol Outline:

-

Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde (B43269).

-

Cell Lysis and Sonication: Lyse the cells and shear the chromatin into smaller fragments by sonication.

-

Immunoprecipitation: Use a NAC1-specific antibody to immunoprecipitate the NAC1-chromatin complexes.

-

Washing: Wash the immunoprecipitated complexes to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the formaldehyde cross-links.

-

DNA Purification and Analysis: Purify the DNA and analyze it by qPCR or next-generation sequencing to identify NAC1-bound genomic regions.

A detailed protocol can be found in references.

Luciferase Reporter Assay

This assay is used to determine if NAC1 regulates the transcriptional activity of a specific gene promoter.

Protocol Outline:

-

Construct Preparation: Clone the promoter region of the gene of interest upstream of a luciferase reporter gene in a plasmid.

-

Transfection: Co-transfect cells with the luciferase reporter plasmid and a plasmid expressing NAC1 (or NAC1 shRNA for knockdown). A control plasmid (e.g., Renilla luciferase) is also co-transfected for normalization.

-

Cell Lysis: After a suitable incubation period, lyse the cells.

-

Luciferase Activity Measurement: Measure the luminescence produced by the firefly and Renilla luciferases using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of NAC1 on promoter activity.

Detailed protocols are available in references.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is employed to identify proteins that interact with NAC1.

Protocol Outline:

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with a NAC1-specific antibody to capture NAC1 and its interacting partners.

-

Complex Capture: Use protein A/G beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the interacting partners.

For detailed procedures, refer to references.

shRNA-mediated Knockdown and CRISPR/Cas9-mediated Knockout

These techniques are used to reduce or eliminate NAC1 expression to study its function.

shRNA Knockdown Protocol Outline:

-

shRNA Design and Cloning: Design and clone shRNA sequences targeting NAC1 into a suitable vector (e.g., lentiviral).

-

Viral Production and Transduction: Produce viral particles and transduce the target cells.

-

Selection: Select for transduced cells using an appropriate selection marker (e.g., puromycin).

-

Validation: Confirm NAC1 knockdown by qPCR and Western blotting.

Detailed protocols can be found in references.

CRISPR/Cas9 Knockout Protocol Outline:

-

gRNA Design: Design guide RNAs (gRNAs) targeting the NACC1 gene.

-

Vector Construction: Clone the gRNAs into a Cas9-expressing vector.

-

Transfection/Transduction: Deliver the CRISPR/Cas9 system into the target cells.

-

Single-cell Cloning: Isolate and expand single cells to generate clonal populations.

-

Screening and Validation: Screen the clones for mutations in the NACC1 gene (e.g., by sequencing) and confirm the absence of NAC1 protein by Western blotting.

For detailed methodologies, see references.

NAC1 as a Therapeutic Target

The multifaceted role of NAC1 in promoting cancer progression, particularly its involvement in chemoresistance and the maintenance of cancer stem cells, makes it an attractive therapeutic target. Strategies to inhibit NAC1 function are being explored, including the development of small molecule inhibitors that disrupt NAC1 dimerization, a process essential for its activity. Targeting NAC1 could potentially sensitize tumors to existing chemotherapies and overcome resistance mechanisms. Furthermore, given its role in immune evasion, inhibiting NAC1 may enhance the efficacy of immunotherapies.

Conclusion

NAC1 is a key transcriptional co-regulator that plays a significant role in the progression of multiple cancers. Its overexpression is linked to aggressive disease and poor prognosis. By modulating critical signaling pathways involved in cell proliferation, survival, metastasis, chemoresistance, and immune evasion, NAC1 acts as a central node in the oncogenic network. The continued elucidation of its molecular functions and the development of targeted inhibitors hold great promise for novel therapeutic interventions in oncology. This guide provides a comprehensive overview to aid researchers and drug development professionals in their efforts to understand and target this important oncoprotein.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological role and prognostic significance of NAC1 in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NAC1 promotes stemness and regulates myeloid-derived cell status in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NAC1 Protein in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nucleus accumbens-associated protein 1 (NAC1), a member of the BTB/POZ (Broad-Complex, Tramtrack and Bric-à-brac/Poxvirus and Zinc finger) domain family, has emerged as a critical multifaceted player in the progression of numerous cancers. Initially identified for its role in the nervous system, NAC1 is now recognized as a key transcriptional co-regulator that drives tumorigenesis through its influence on a wide array of cellular processes.[1] Overexpression of NAC1 is a frequent event in various malignancies, including ovarian, breast, and prostate cancers, and often correlates with aggressive disease, chemoresistance, and poor patient prognosis.[2][3] This technical guide provides an in-depth exploration of the functions of NAC1 in cancer, detailing its molecular mechanisms, associated signaling pathways, and its potential as a therapeutic target. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of NAC1's role in oncology.

NAC1 Protein: Structure and Function

NAC1, encoded by the NACC1 gene, is a nuclear protein characterized by two primary functional domains: an N-terminal BTB/POZ domain and a C-terminal BEN domain.[4] The BTB/POZ domain is crucial for protein-protein interactions, mediating the formation of homodimers and heterodimers with other proteins.[5] This dimerization is essential for its function as a transcriptional repressor. Unlike many other BTB/POZ proteins, NAC1 lacks a canonical DNA-binding domain, suggesting it primarily functions as a co-regulator, modulating gene expression by binding to other transcription factors or chromatin-modifying enzymes.

The subcellular localization of NAC1 is dynamic, with a predominant presence in the nucleus of non-mitotic cells, where it forms distinct punctate bodies. During mitosis, these bodies dissolve, and NAC1 becomes diffusely distributed throughout the cytoplasm, reappearing in the nucleus upon completion of cell division. This dynamic localization hints at its diverse roles in both gene regulation and cell cycle progression.

Quantitative Analysis of NAC1 in Cancer

The overexpression of NAC1 is a hallmark of several cancers and is significantly associated with clinical outcomes. The following tables summarize key quantitative data on NAC1 expression and its functional impact on cancer cells.

Table 1: NAC1 Expression Levels in Human Cancers and Correlation with Prognosis

| Cancer Type | Method | Key Findings | Patient Cohort | Reference |

| Ovarian Serous Carcinoma | Quantitative Real-Time PCR & Immunohistochemistry | Higher NAC1 expression in high-grade carcinomas compared to low-grade or benign tumors. Recurrent carcinomas show significantly higher NAC1 levels than primary tumors. | N/A | |

| Ovarian Carcinoma | Immunohistochemistry & FISH | Positive NAC1 expression in 50% of serous adenocarcinomas. NAC1 gene amplification found in 9.5% of cases. Positive NAC1 expression correlated with shorter disease-free and overall survival. | 74 ovarian carcinoma patients | |

| Triple-Negative Breast Cancer (TNBC) | TCGA & Metabric Data Analysis | Increased NACC1 mRNA expression and copy number in basal-subtype (TNBC) compared to other subtypes. High NAC1 expression is associated with poor prognosis in TNBC patients. | 996 (TCGA) & 1866 (Metabric) | |

| Melanoma | TCGA Data Analysis | Higher NAC1 expression correlated with significantly reduced overall survival time. | N/A |

Table 2: Functional Consequences of Altered NAC1 Expression in Cancer Cells

| Cancer Cell Line | Experimental Approach | Quantitative Effect of NAC1 Modulation | Reference |

| HeLa, ME180 (Cervical Cancer) | NAC1 siRNA knockdown | Significant reduction in cell number in NAC1-overexpressing cell lines. | |

| SKOV3 (Ovarian Cancer) | NAC1 siRNA knockdown | Silencing NAC1 in hypoxic conditions enhances mitochondrial ROS production. | |

| DU-145 (Prostate Cancer) | NAC1 siRNA knockdown | Decreased cell migration in Transwell and wound healing assays. No significant effect on cell proliferation. | |

| HCC1806, BT549 (TNBC) | NAC1 knockdown | Reduced expression of cancer stem cell markers (CD44, SOX2, ALDH1A1, OCT4). | |

| B16-OVA, A2058 (Melanoma) | NAC1 knockout (CRISPR/Cas9) | Significantly inhibited cell proliferation and decreased extracellular acidification rate (ECAR), indicating reduced glycolysis. |

Key Signaling Pathways Modulated by NAC1

NAC1 exerts its pro-tumorigenic effects by modulating several critical signaling pathways. These pathways are central to cancer cell survival, proliferation, metastasis, and resistance to therapy.

The CD44-JAK1-STAT3 Axis in Triple-Negative Breast Cancer

In TNBC, NAC1 plays a pivotal role in maintaining cancer stemness by modulating the CD44-JAK1-STAT3 signaling pathway. NAC1 drives the expression of CD44, a cancer stem cell marker, which in turn activates the JAK1-STAT3 axis. This leads to the transcription of genes that promote proliferation, migration, and immune suppression.

Inactivation of the Gadd45 Pathway and Chemoresistance

NAC1 contributes to chemoresistance, particularly to taxanes like paclitaxel, by negatively regulating the Gadd45 (Growth Arrest and DNA-Damage-inducible) pathway. NAC1 represses the expression of Gadd45γ-interacting protein 1 (Gadd45gip1), a key component of this tumor suppressor pathway. This inactivation allows cancer cells to evade apoptosis and continue to proliferate in the presence of chemotherapeutic agents.

Regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Under hypoxic conditions, a common feature of the tumor microenvironment, NAC1 promotes cancer cell survival and metabolic adaptation by stabilizing HIF-1α. NAC1 interacts with and inhibits the degradation of HIF-1α, leading to the upregulation of its downstream targets, such as genes involved in glycolysis. This metabolic switch allows cancer cells to thrive in low-oxygen environments.

Experimental Protocols for Studying NAC1

This section provides an overview of key experimental methodologies used to investigate the function of NAC1.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where NAC1, as a transcriptional co-regulator, binds.

Protocol Outline:

-

Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde.

-

Cell Lysis and Sonication: Lyse the cells and shear the chromatin into smaller fragments by sonication.

-

Immunoprecipitation: Use a NAC1-specific antibody to immunoprecipitate the NAC1-chromatin complexes.

-

Washing: Wash the immunoprecipitated complexes to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the formaldehyde cross-links.

-

DNA Purification and Analysis: Purify the DNA and analyze it by qPCR or next-generation sequencing to identify NAC1-bound genomic regions.

A detailed protocol can be found in references.

Luciferase Reporter Assay

This assay is used to determine if NAC1 regulates the transcriptional activity of a specific gene promoter.

Protocol Outline:

-

Construct Preparation: Clone the promoter region of the gene of interest upstream of a luciferase reporter gene in a plasmid.

-

Transfection: Co-transfect cells with the luciferase reporter plasmid and a plasmid expressing NAC1 (or NAC1 shRNA for knockdown). A control plasmid (e.g., Renilla luciferase) is also co-transfected for normalization.

-

Cell Lysis: After a suitable incubation period, lyse the cells.

-

Luciferase Activity Measurement: Measure the luminescence produced by the firefly and Renilla luciferases using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of NAC1 on promoter activity.

Detailed protocols are available in references.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is employed to identify proteins that interact with NAC1.

Protocol Outline:

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with a NAC1-specific antibody to capture NAC1 and its interacting partners.

-

Complex Capture: Use protein A/G beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the interacting partners.

For detailed procedures, refer to references.

shRNA-mediated Knockdown and CRISPR/Cas9-mediated Knockout

These techniques are used to reduce or eliminate NAC1 expression to study its function.

shRNA Knockdown Protocol Outline:

-

shRNA Design and Cloning: Design and clone shRNA sequences targeting NAC1 into a suitable vector (e.g., lentiviral).

-

Viral Production and Transduction: Produce viral particles and transduce the target cells.

-

Selection: Select for transduced cells using an appropriate selection marker (e.g., puromycin).

-

Validation: Confirm NAC1 knockdown by qPCR and Western blotting.

Detailed protocols can be found in references.

CRISPR/Cas9 Knockout Protocol Outline:

-

gRNA Design: Design guide RNAs (gRNAs) targeting the NACC1 gene.

-

Vector Construction: Clone the gRNAs into a Cas9-expressing vector.

-

Transfection/Transduction: Deliver the CRISPR/Cas9 system into the target cells.

-

Single-cell Cloning: Isolate and expand single cells to generate clonal populations.

-

Screening and Validation: Screen the clones for mutations in the NACC1 gene (e.g., by sequencing) and confirm the absence of NAC1 protein by Western blotting.

For detailed methodologies, see references.

NAC1 as a Therapeutic Target

The multifaceted role of NAC1 in promoting cancer progression, particularly its involvement in chemoresistance and the maintenance of cancer stem cells, makes it an attractive therapeutic target. Strategies to inhibit NAC1 function are being explored, including the development of small molecule inhibitors that disrupt NAC1 dimerization, a process essential for its activity. Targeting NAC1 could potentially sensitize tumors to existing chemotherapies and overcome resistance mechanisms. Furthermore, given its role in immune evasion, inhibiting NAC1 may enhance the efficacy of immunotherapies.

Conclusion

NAC1 is a key transcriptional co-regulator that plays a significant role in the progression of multiple cancers. Its overexpression is linked to aggressive disease and poor prognosis. By modulating critical signaling pathways involved in cell proliferation, survival, metastasis, chemoresistance, and immune evasion, NAC1 acts as a central node in the oncogenic network. The continued elucidation of its molecular functions and the development of targeted inhibitors hold great promise for novel therapeutic interventions in oncology. This guide provides a comprehensive overview to aid researchers and drug development professionals in their efforts to understand and target this important oncoprotein.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological role and prognostic significance of NAC1 in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NAC1 promotes stemness and regulates myeloid-derived cell status in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of NAC1 Homodimerization in Chemoresistance: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The development of chemoresistance remains a significant obstacle in the successful treatment of various cancers. Nucleus accumbens-associated protein 1 (NAC1), a member of the BTB/POZ (Broad-Complex, Tramtrack and Bric-a-brac/Pox virus and Zinc finger) domain family of transcriptional regulators, has emerged as a key player in this process. Overexpression of NAC1 is frequently observed in recurrent, chemoresistant tumors, particularly in ovarian cancer. A critical aspect of NAC1's function is its ability to form homodimers, a process mediated by its N-terminal BTB/POZ domain. This homodimerization is essential for NAC1's stability and its ability to orchestrate downstream signaling pathways that ultimately lead to reduced sensitivity to chemotherapeutic agents. This technical guide provides an in-depth analysis of the role of NAC1 homodimerization in chemoresistance, detailing the underlying molecular mechanisms, summarizing key quantitative data, providing experimental protocols for its study, and visualizing the intricate signaling networks involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to overcome chemoresistance in cancer.

Introduction to NAC1 and its Role in Cancer

NAC1, encoded by the NACC1 gene, is a transcriptional co-repressor that lacks a conventional DNA-binding domain.[1] Instead, it exerts its regulatory effects through protein-protein interactions, primarily mediated by its conserved BTB/POZ domain.[1][2] This domain facilitates the formation of homodimers, which is a prerequisite for NAC1's biological activities.[2]

Elevated levels of NAC1 have been correlated with poor prognosis and tumor recurrence in several cancer types, including ovarian, cervical, and breast cancer.[3] Its role in chemoresistance is multifaceted, involving the modulation of several key cellular processes that allow cancer cells to survive the cytotoxic effects of chemotherapy.

The Mechanism of NAC1 Homodimerization

The BTB/POZ domain of NAC1 is a highly conserved protein-protein interaction motif of approximately 120 amino acids. Structural studies of BTB domains from various proteins, including Bach1 and Keap1, have revealed a conserved fold that facilitates dimerization. The crystal structure of the NAC1 POZ domain has been determined, confirming its dimeric nature. The dimerization interface is characterized by a strand-exchange mechanism where the N-terminal β-strand of one monomer interacts with the core of the other, forming a stable homodimer. This homodimerization is crucial for the stability of the NAC1 protein; disruption of this interaction leads to its proteasomal degradation.

Signaling Pathways Modulated by NAC1 Homodimerization in Chemoresistance

NAC1 homodimers act as scaffolds to recruit other proteins, forming transcriptional repressor complexes that alter gene expression profiles, ultimately leading to a chemoresistant phenotype. Two of the most well-characterized pathways are the Gadd45/Gadd45gip1 pathway and the HMGB1-mediated autophagy pathway.

Inactivation of the Gadd45 Pathway

The Growth Arrest and DNA Damage-inducible (Gadd45) family of proteins plays a crucial role in DNA repair, cell cycle control, and apoptosis, processes that are central to the efficacy of many chemotherapeutic agents. NAC1 has been shown to repress the transcription of Gadd45γ-interacting protein 1 (Gadd45gip1), a key component of the Gadd45 pathway. By forming a repressive complex, NAC1 homodimers inhibit the expression of Gadd45gip1, thereby blunting the cellular response to DNA damage and promoting cell survival in the presence of drugs like paclitaxel (B517696).

Regulation of HMGB1 and Autophagy

Autophagy is a cellular self-digestion process that can promote cell survival under stress conditions, including chemotherapy. NAC1 has been identified as a novel regulator of autophagy. It enhances the expression and release of High Mobility Group Box 1 (HMGB1), a protein that, when translocated to the cytoplasm, can induce autophagy. This NAC1-HMGB1 axis promotes a pro-survival autophagic response in cancer cells treated with cisplatin (B142131), thereby contributing to chemoresistance.

Quantitative Data on NAC1-Mediated Chemoresistance

The following tables summarize key quantitative data from studies investigating the role of NAC1 in chemoresistance.

Table 1: IC50 Values for Chemotherapeutic Agents in Ovarian Cancer Cell Lines with Varying NAC1 Expression

| Cell Line | Drug | NAC1 Status | IC50 | Fold Resistance | Reference |

| SKOV3 | Paclitaxel | Endogenous | ~10 nM | - | |

| TOV112D-CCNA1 | Paclitaxel | Cyclin A1 induced | 4 nM | 40 | |

| TOV112D-CCNA1 | Paclitaxel | Non-induced | 0.1 nM | - | |

| A2780 | Cisplatin | Parental | ~5 µM | - | |

| A2780/cisR | Cisplatin | Cisplatin-Resistant | ~25 µM | 5 | |

| OV-90 | Cisplatin | Parental | 16.75 µM (72h) | - | |

| OV-90/CisR1 | Cisplatin | Cisplatin-Resistant | 59.08 µM (72h) | 3.53 | |

| SKOV-3 | Cisplatin | Parental | 19.18 µM (72h) | - | |

| SKOV-3/CisR1 | Cisplatin | Cisplatin-Resistant | 91.59 µM (72h) | 4.77 | |

| CAOV3 | Paclitaxel | Tumor-derived | ~50 nM | - | |

| OVCAR4 | Paclitaxel | Ascites-derived | ~100 nM | 2 |

Table 2: Binding Affinities Related to NAC1 Function

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| NAC1 Homodimerization | Not specified | Not specified | |

| NAC1 - Actin | Quantitative anti-V5 pull-down | ~0.78 µM | |

| HMGB1 - sTREM-1 | Microscale thermophoresis | 3.04 ± 0.2 nM | |

| Small Molecule (1) - st-DNA | Not specified | 1.20 x 10^4 M^-1 | |

| Small Molecule (2) - st-DNA | Not specified | 5.06 x 10^3 M^-1 |

Experimental Protocols for Studying NAC1 Homodimerization and Chemoresistance

This section provides detailed methodologies for key experiments used to investigate the role of NAC1 homodimerization in chemoresistance.

Co-Immunoprecipitation (Co-IP) to Demonstrate NAC1 Homodimerization

Protocol:

-

Cell Culture and Lysis:

-

Culture cells (e.g., HEK293T) co-transfected with plasmids encoding NAC1 fused to two different epitope tags (e.g., V5 and Myc).

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against one of the tags (e.g., anti-V5 antibody) for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against both epitope tags (e.g., anti-V5 and anti-Myc). The detection of the second tag in the immunoprecipitate of the first tag confirms homodimerization.

-

MTT Assay to Assess Chemoresistance

Protocol:

-

Cell Seeding:

-

Seed ovarian cancer cells (e.g., SKOV3, A2780) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., cisplatin or paclitaxel) for 48-72 hours. Include untreated control wells.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-